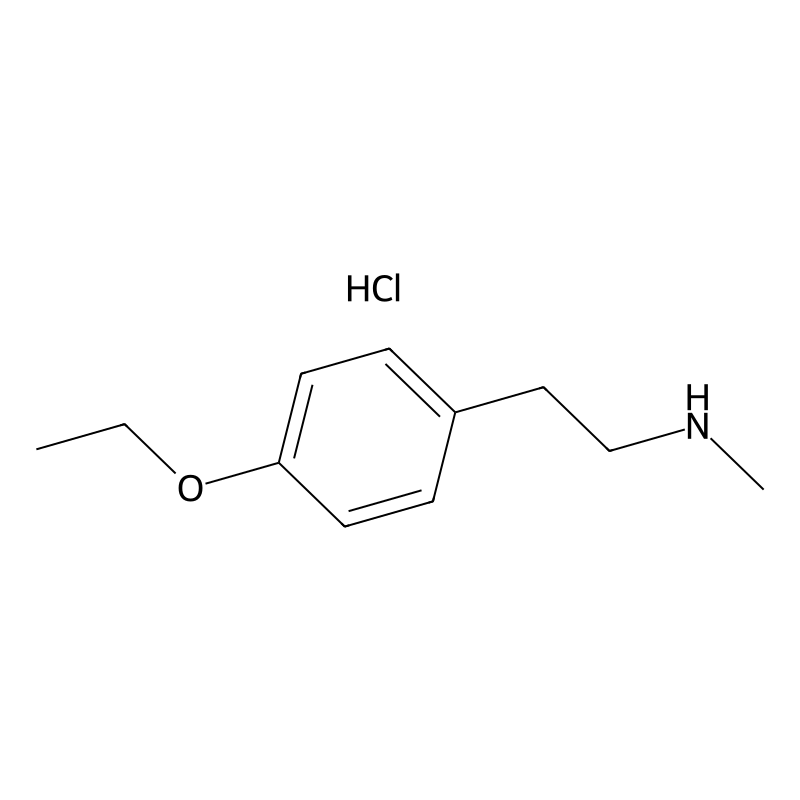

2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride is an organic compound classified within the phenethylamine family. Its molecular formula is with a molecular weight of approximately 215.72 g/mol. The structure features an ethoxy group attached to a phenyl ring, along with a methyl group connected to the ethanamine chain. This unique configuration contributes to its potential biological and chemical properties, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: It can undergo reduction to form secondary or tertiary amines.

- Substitution: The ethoxy group is capable of being substituted with other functional groups under specific conditions .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation reactions.

- Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in reduction processes.

- Substitution Agents: Halogenating agents such as thionyl chloride can facilitate substitution reactions .

Major Products Formed- From Oxidation: This may lead to the formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

- From Reduction: Secondary amine derivatives like N,N-dimethylethanamine can be produced.

- From Substitution: Various derivatives such as 4-chlorophenyl compounds may result from substitution reactions.

- From Oxidation: This may lead to the formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

- From Reduction: Secondary amine derivatives like N,N-dimethylethanamine can be produced.

- From Substitution: Various derivatives such as 4-chlorophenyl compounds may result from substitution reactions.

Research indicates that 2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its biological activity is under investigation for its effects on various biological targets, which could be significant for drug development and understanding metabolic pathways.

The synthesis of 2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride typically involves the following steps:

- Starting Materials: The process begins with 4-ethoxybenzaldehyde and N-methylethanamine.

- Formation of Schiff Base: Under acidic conditions, 4-ethoxybenzaldehyde reacts with N-methylethanamine to form a Schiff base.

- Reduction: The Schiff base is reduced using sodium borohydride, yielding 2-(4-ethoxyphenyl)-N-methylethanamine.

- Hydrochloride Formation: Finally, the free base is converted into its hydrochloride salt through treatment with hydrochloric acid.

2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride has several applications:

- Medicinal Chemistry: It serves as a precursor in synthesizing pharmaceutical compounds.

- Pharmacology: The compound is studied for its effects on neurotransmitter systems, potentially aiding in neurological disorder treatments.

- Biological Research: It is utilized to explore interactions with biological targets and metabolic pathways.

- Industrial Uses: Investigated for applications in synthesizing dyes, polymers, and other industrial chemicals.

Studies on the interactions of 2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride with various biological systems are ongoing. These investigations focus on its binding affinities and metabolic pathways, which may reveal its potential therapeutic roles and highlight any unique properties compared to similar compounds.

Similar Compounds- 2-(4-methoxyphenyl)-N-methylethanamine hydrochloride

- 2-(4-chlorophenyl)-N-methylethanamine hydrochloride

- 2-(4-fluorophenyl)-N-methylethanamine hydrochloride

Uniqueness

The presence of the ethoxy group in 2-(4-ethoxyphenyl)-N-methylethanamine hydrochloride distinguishes it from its analogs. This structural feature can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially resulting in different binding affinities and metabolic pathways compared to similar compounds. Such differences make it a subject of interest for further research and development in medicinal chemistry.